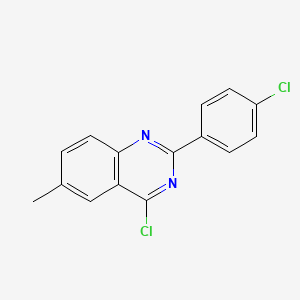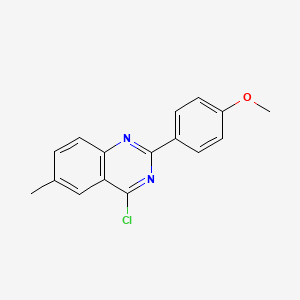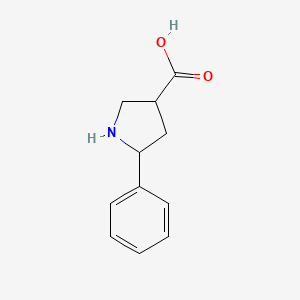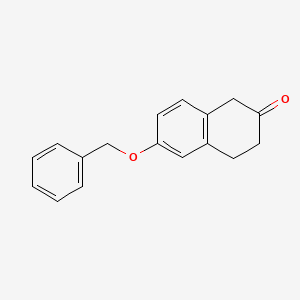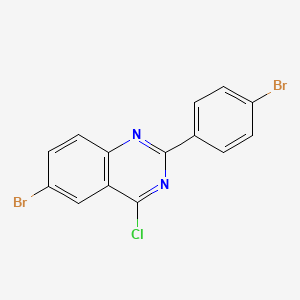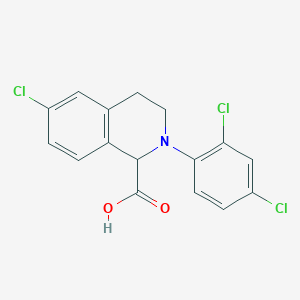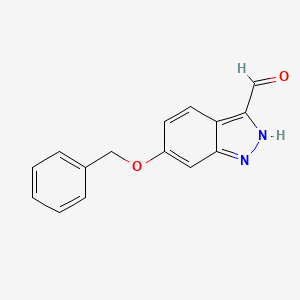
8-Bromo-6-chloro-2H-chromene-3-carbonitrile
Overview
Description
“8-Bromo-6-chloro-2H-chromene-3-carbonitrile” is a chemical compound with the molecular formula C10H5BrClNO . It has a molecular weight of 270.51 . It is a yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H6BrClO2/c11-9-3-8 (12)2-7-1-6 (4-13)5-14-10 (7)9/h1-4H,5H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a yellow solid . Its molecular weight is 270.51 , and its molecular formula is C10H5BrClNO .Scientific Research Applications
Synthesis of New Chromene Derivatives
The research by Costa et al. (2008) explored the condensation of salicylic aldehydes with malononitrile, leading to the synthesis of various chromene derivatives, including 2-imino-2H-chromene-3-carbonitriles. These compounds demonstrated significant antifungal properties, with one derivative showing a 93% reduction in ochratoxin A production by Aspergillus alliaceus (Costa, Areias, Abrunhosa, Venâncio, & Proença, 2008).
Electrocatalytic Multicomponent Assembling
Vafajoo et al. (2014) described an efficient approach to synthesize 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives. This method involved an electrocatalytic multicomponent transformation, showcasing the versatility of chromene derivatives in synthetic chemistry (Vafajoo, Veisi, Maghsoodlou, & Ahmadian, 2014).
Novel Redox Cyclisation Products
Buckle et al. (1992) discovered unexpected cyclisation products from the reaction of 2-acylpyrroles with trans-3-bromo-3,4-dihydro-4-hydroxy-2,2-dimethyl-2H-chromene-6-carbonitrile, leading to novel tetracyclic compounds. This study contributes to the understanding of the reactivity of chromene derivatives under basic conditions (Buckle, Connor, Eggleston, Faller, Pinto, Readshaw, & Smith, 1992).
Supramolecular Structure and Synthesis
The work by Padilla-Martínez et al. (2011) focused on the synthesis and structural analysis of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones. The study emphasized the significance of chromene derivatives in developing structurally complex molecules with potential applications in various fields (Padilla-Martínez, Flores-Larios, García-Báez, González, Cruz, & Martínez-Martínez, 2011).
Corrosion Inhibition Properties
Quadri et al. (2021) investigated the use of N-hydrospiro-chromeno-carbonitriles as corrosion inhibitors for mild steel in acidic solutions. The study demonstrated the potential of chromene derivatives in industrial applications, particularly in corrosion protection (Quadri, Olasunkanmi, Akpan, Alfantazi, Obot, Verma, Al-Mohaimeed, Ebenso, & Quraishi, 2021).
Chemical Transformations Under Nucleophilic Conditions
Ibrahim and El-Gohary (2016) explored the reactivity of 6-methylchromone-3-carbonitrile with various nucleophiles, leading to the synthesis of diverse heterocyclic systems. This research highlights the versatility of chromene derivatives in organic synthesis (Ibrahim & El-Gohary, 2016).
Organocatalyzed Synthesis
Ding and Zhao (2010) reported the first organocatalyzed synthesis of 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles. This represents a significant advancement in the field of organocatalysis and highlights the potential of chromene derivatives in this area (Ding & Zhao, 2010).
properties
IUPAC Name |
8-bromo-6-chloro-2H-chromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO/c11-9-3-8(12)2-7-1-6(4-13)5-14-10(7)9/h1-3H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFLRWHYKRVUGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C(=CC(=C2)Cl)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696320 | |
| Record name | 8-Bromo-6-chloro-2H-1-benzopyran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-6-chloro-2H-chromene-3-carbonitrile | |
CAS RN |
885271-10-3 | |
| Record name | 8-Bromo-6-chloro-2H-1-benzopyran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






